Epicoprostanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Epicoprostanol is a naturally occurring organic compound classified as a stanol. It is found in plant sterols and feces of humans and some animals []. Scientific research on epicoprostanol focuses on two main areas:

Biomarker for fecal pollution

Scientists can measure the levels of epicoprostanol in environmental samples, such as water or sediment, to track the presence of fecal contamination. This is because epicoprostanol is relatively persistent in the environment compared to other fecal indicators [, ].

Dietary studies

Because epicoprostanol originates from plant sterols, researchers can measure fecal levels of epicoprostanol to estimate plant sterol intake in dietary studies []. This can be useful for understanding the impact of diet on health.

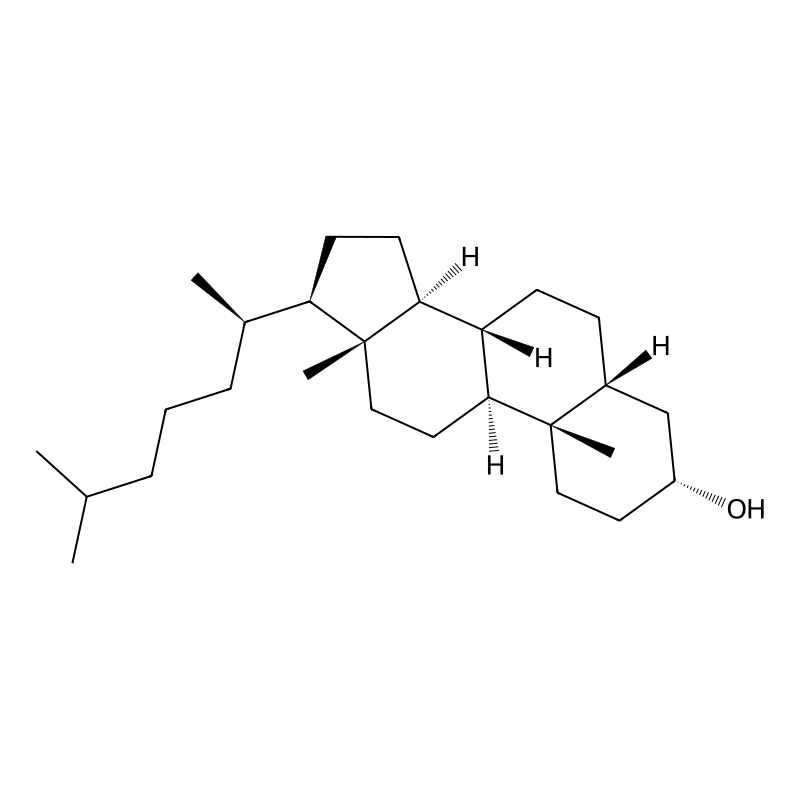

Epicoprostanol, also known as epicholestanol or presteron, is a sterol lipid molecule that belongs to the class of organic compounds known as cholesterols and their derivatives. It is characterized by a 3-hydroxylated cholestane core, making it a derivative of cholesterol. Epicoprostanol is a hydrophobic compound, exhibiting very low solubility in water, which is typical for many sterols. Its chemical formula is , and it has a molecular weight of approximately 388.67 g/mol .

Research indicates that epicoprostanol exhibits notable biological activities. A study highlighted its potential anti-inflammatory and antipyretic properties, suggesting that it may have therapeutic applications . Additionally, it has been implicated in various metabolic pathways, including those related to bile acids and lipid signaling .

Epicoprostanol can be synthesized through several methods:

- Microbial Reduction: The primary natural synthesis occurs via the microbial reduction of cholesterol in the intestines of higher animals.

- Chemical Synthesis: Laboratory synthesis can be achieved through reactions involving cholestanol or coprostanol as starting materials. The Sonogashira reaction has been noted as a reliable method for synthesizing sterols like epicoprostanol .

- Environmental Conversion: In natural environments, coprostanol can slowly convert to epicoprostanol under specific conditions, providing insights into environmental processes and sewage treatment efficacy .

Epicoprostanol has several applications:

- Biochemical Research: It serves as a model compound for studying sterols and their metabolic pathways.

- Pharmaceuticals: Due to its biological activities, it may be explored for potential therapeutic uses in treating inflammation or fever.

- Environmental Monitoring: Its presence and ratios with coprostanol can indicate sewage treatment levels and fecal contamination in environmental samples .

Interaction studies of epicoprostanol primarily focus on its effects on cellular processes and its role in lipid metabolism. Research has shown that it interacts with various bile acids and other lipids, influencing metabolic pathways within cells . Additionally, studies have examined its impact on cell signaling related to lipid homeostasis.

Epicoprostanol shares structural similarities with several other compounds within the sterol family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Cholesterol | C27H46O | Precursor to all steroid hormones; widely studied |

| Coprostanol | C27H48O | Direct metabolite of cholesterol; less hydrophobic |

| 5α-Cholestan-3β-ol | C27H46O | Saturated form of cholesterol; higher solubility |

| Ergosterol | C28H44O | Found in fungi; important for fungal cell membrane |

| Sitosterol | C28H48O | Plant sterol with cholesterol-like properties |

Epicoprostanol's unique position arises from its specific hydroxylation pattern and its role as an intermediate product formed during the degradation of cholesterol by gut microbiota. This aspect allows it to serve as a marker for fecal contamination and sewage treatment efficiency while also having potential therapeutic implications due to its biological activity.

Systematic Names

The nomenclature of epicoprostanol is rooted in the conventions established by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a standardized approach to naming complex organic molecules. The principal IUPAC name for epicoprostanol, as computed by several chemical databases, is:

(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol [1] [2] [5].

This name encapsulates the molecule’s stereochemistry at nine defined stereocenters, the position of methyl groups, and the presence of a hydroxyl group at the third carbon of the cholestane skeleton. The systematic name is essential for distinguishing epicoprostanol from its isomers, such as coprostanol and cholestanol, which share similar carbon frameworks but differ in the configuration of their chiral centers.

Alternative IUPAC names, reflecting slight variations in stereochemical notation or ring system description, include:

(1S,2S,5R,7S,10R,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-ol [5].

These alternative names may be encountered in different chemical and biochemical databases, underscoring the importance of precise stereochemical descriptors in sterol nomenclature.

Synonyms

Epicoprostanol is known by a variety of synonyms in the scientific literature and chemical databases. These synonyms often reflect historical naming conventions, structural features, or functional group orientation. The most widely recognized synonyms include:

- Epicoprostanol

- epi-Coprostanol

- Epicoprosterol

- 5β-Cholestan-3α-ol

- (3α,5β)-Cholestan-3-ol

- Epikoprosterin

- epi-Coprosterol

- Cholestan-3-ol, (3α,5β)-

- α-Coprostanol

- 5β-cholestan-3α-ol

- 5β-Cholestane-3α-ol

- NSC 18182

- UFH3K1F9EG

- DTXSID7046700

- NCGC00167541-01 [1] [2] [5] [6].

These synonyms are critical for cross-referencing epicoprostanol across various chemical registries, research articles, and analytical studies. The presence of multiple synonyms also highlights the necessity of using unique identifiers, such as the Chemical Abstracts Service (CAS) registry number, to avoid ambiguity in scientific communication.

Registry Numbers and Database Identifiers

To facilitate unambiguous identification, epicoprostanol is assigned specific registry numbers and database identifiers. The most important of these are:

- CAS Registry Number: 516-92-7 [1] [2] [6]

- PubChem Compound Identifier (CID): 91465 [1]

- ChemSpider ID: 82590 [2]

- Human Metabolome Database (HMDB) ID: HMDB0001569 [4]

- FooDB Compound ID: FDB022694 [5].

These identifiers are universally recognized in chemical informatics and are indispensable for database searches, compound procurement, and regulatory documentation.

Structural Descriptors

Epicoprostanol’s chemical structure is further defined by standardized molecular descriptors, including the International Chemical Identifier (InChI), InChIKey, and Simplified Molecular Input Line Entry System (SMILES) notation. These descriptors provide a machine-readable representation of the compound’s structure, facilitating computational analysis and database interoperability.

The InChI for epicoprostanol is:

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 [1] [5].

The corresponding InChIKey, which provides a hashed version of the InChI for rapid searching, is:

QYIXCDOBOSTCEI-KKFSNPNRSA-N [1] [2] [5].

The canonical SMILES notation for epicoprostanol is:

CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC@HO)C)C [1] [2] [5].

These descriptors are integral to cheminformatics workflows and are routinely used in molecular modeling, compound registration, and structure-activity relationship studies.

Chemical Identity of Epicoprostanol

Molecular Formula and Weight

Epicoprostanol is characterized by the molecular formula C₂₇H₄₈O, indicating the presence of twenty-seven carbon atoms, forty-eight hydrogen atoms, and one oxygen atom. This composition is consistent with its classification as a sterol derivative of the cholestane skeleton [1] [2] [4] [5] [6].

The molecular weight of epicoprostanol is reported as:

- Average Molecular Weight: 388.6694 g/mol [2] [4] [5] [6]

- Monoisotopic Molecular Weight: 388.370516158 g/mol [2] [4] [5].

These values are essential for analytical quantification, mass spectrometric identification, and stoichiometric calculations in synthetic and analytical chemistry.

Structural Features

Epicoprostanol possesses a tetracyclic cyclopenta[a]phenanthrene core, characteristic of all sterols, with a hydroxyl group at the third carbon and a saturated side chain at the seventeenth carbon. The stereochemistry at the 3, 5, 8, 9, 10, 13, 14, and 17 positions is precisely defined, resulting in a unique three-dimensional configuration that differentiates epicoprostanol from related sterols such as coprostanol and cholestanol [1] [2] [4] [5] [6].

The compound is a saturated sterol, lacking the double bond present in cholesterol, and features a 3α-hydroxyl group with a 5β configuration. This configuration is significant in distinguishing epicoprostanol from other isomeric sterols, as even minor changes in stereochemistry can result in markedly different biological and physicochemical properties.

Stereochemistry

Epicoprostanol contains nine defined stereocenters, which are specified in its IUPAC name and structural descriptors. The stereochemical configuration is as follows:

The precise configuration of these centers is critical for the compound’s biological activity, analytical detection, and synthetic accessibility. Stereochemical purity is often a key consideration in the isolation and characterization of epicoprostanol from biological samples.

Physical Properties

Epicoprostanol is a hydrophobic molecule, practically insoluble in water, and is relatively neutral in terms of acid-base properties [4] [5] [6]. Its melting point is reported as 108–112 °C, and it exhibits an optical rotation of [α]D (C = 1 in chloroform): 29.5–32.5° [6]. These physical properties are consistent with those of other sterols and are important for chromatographic separation, crystallization, and purity assessment.

Classification and Chemical Family

Epicoprostanol belongs to the class of organic compounds known as cholesterols and derivatives, specifically within the subclass of cholestane steroids. It is a member of the broader family of steroids and steroid derivatives, characterized by a saturated side chain and a 3α-hydroxyl group [4] [5] [6]. This classification is significant for understanding its biosynthetic origins, metabolic fate, and role in sterol profiling studies.

The compound’s direct parent in chemical ontology is “cholesterols and derivatives,” and it is further classified within the kingdom of organic compounds, the super class of lipids and lipid-like molecules, and the class of steroids and steroid derivatives [5]. This hierarchical classification facilitates its identification in chemical databases and its comparison with structurally related compounds.

Data Tables: Epicoprostanol Nomenclature and Chemical Identity

To provide a clear and accessible summary of epicoprostanol’s nomenclature and chemical identity, the following data tables consolidate the key information from authoritative sources.

Table 1. Nomenclature and Identifiers for Epicoprostanol

| Parameter | Value | Source |

|---|---|---|

| Common Name | Epicoprostanol | [1] [2] [4] [5] [6] |

| IUPAC Name | (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] [2] [5] |

| Alternative IUPAC Name | (1S,2S,5R,7S,10R,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-ol | [5] |

| CAS Number | 516-92-7 | [1] [2] [6] |

| PubChem CID | 91465 | [1] |

| ChemSpider ID | 82590 | [2] |

| HMDB ID | HMDB0001569 | [4] |

| FooDB ID | FDB022694 | [5] |

| Synonyms | Epicoprostanol, epi-Coprostanol, Epicoprosterol, 5β-Cholestan-3α-ol, (3α,5β)-Cholestan-3-ol, Epikoprosterin, epi-Coprosterol, Cholestan-3-ol, (3α,5β)-, α-Coprostanol, 5β-cholestan-3α-ol, 5β-Cholestane-3α-ol, NSC 18182, UFH3K1F9EG, DTXSID7046700, NCGC00167541-01 | [1] [2] [5] [6] |

Table 2. Structural and Molecular Descriptors for Epicoprostanol

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₄₈O | [1] [2] [4] [5] [6] |

| Average Molecular Weight | 388.6694 g/mol | [2] [4] [5] [6] |

| Monoisotopic Molecular Weight | 388.370516158 g/mol | [2] [4] [5] |

| InChI | InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | [1] [5] |

| InChIKey | QYIXCDOBOSTCEI-KKFSNPNRSA-N | [1] [2] [5] |

| Canonical SMILES | CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC@HO)C)C | [1] [2] [5] |

| Stereochemistry | 3R, 5R, 8R, 9S, 10S, 13R, 14S, 17R | [1] [2] |

| Melting Point | 108–112 °C | [6] |

| Optical Rotation | [α]D (C = 1 in chloroform): 29.5–32.5° | [6] |

Table 3. Chemical Classification of Epicoprostanol

| Parameter | Value | Source |

|---|---|---|

| Kingdom | Organic compounds | [5] |

| Super Class | Lipids and lipid-like molecules | [5] |

| Class | Steroids and steroid derivatives | [5] |

| Subclass | Cholestane steroids | [5] |

| Direct Parent | Cholesterols and derivatives | [5] |

Research Findings on Epicoprostanol’s Chemical Identity

Occurrence and Analytical Detection

Epicoprostanol is present in trace amounts in human feces, as revealed by fractionation studies using thin-layer chromatography and gas-liquid chromatography [6]. Its occurrence, alongside other neutral steroids such as cholesterol, coprostanol, coprostanone, and cholestanol, provides valuable information for sterol profiling in environmental and forensic investigations. The detection of epicoprostanol, even at low concentrations, is facilitated by its distinct chromatographic and mass spectrometric signatures, which are directly attributable to its unique chemical identity and stereochemistry.

Structural Elucidation

The elucidation of epicoprostanol’s structure has been achieved through a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of the 3α-hydroxyl group, the saturated cholestane core, and the specific configuration of the side chain at the seventeenth carbon. The stereochemical assignments are supported by comparison with authentic standards and by detailed analysis of coupling constants and nuclear Overhauser effect (NOE) data in NMR experiments [1] [2] [4] [5] [6].

Physicochemical Properties

Epicoprostanol’s physicochemical properties, such as its melting point, optical rotation, and solubility, are consistent with those of other sterols but are influenced by its specific stereochemistry. The compound is highly hydrophobic, exhibiting minimal solubility in water, and is relatively neutral in terms of acid-base behavior [4] [5] [6]. These properties are significant for its extraction, purification, and analytical quantification from complex biological matrices.

Database Cross-Referencing

The chemical identity of epicoprostanol is corroborated by its presence in multiple authoritative chemical databases, including PubChem, ChemSpider, the Human Metabolome Database, and FooDB [1] [2] [4] [5]. Each database provides a consistent set of molecular descriptors, registry numbers, and structural representations, ensuring the reliability and reproducibility of research findings involving epicoprostanol.